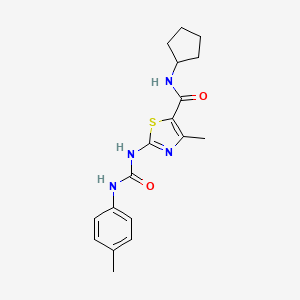
2,2-Dichlor-1-(2,6-dichlorphenyl)-1-ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone is an organic compound with the molecular formula C8H6Cl4O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical reactions and industrial processes.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone typically involves the chlorination of 2,6-dichloroacetophenone. The reaction is carried out in the presence of chlorine gas and a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone involves the continuous chlorination process, where 2,6-dichloroacetophenone is fed into a reactor along with chlorine gas. The reaction mixture is then subjected to distillation to separate the product from unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2,2-dichloro-1-(2,6-dichlorophenyl)ethanol.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products include various substituted ethanones depending on the nucleophile used.
Reduction: The major product is 2,2-dichloro-1-(2,6-dichlorophenyl)ethanol.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s chlorinated structure allows it to participate in nucleophilic substitution and other reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloroacetophenone: A precursor in the synthesis of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone.
2,2-Dichloro-1-(4-chlorophenyl)-1-ethanone: A similar compound with a different substitution pattern on the phenyl ring.
2,2-Dichloro-1-(2,4-dichlorophenyl)-1-ethanone: Another chlorinated derivative with different positions of chlorine atoms.
Uniqueness
2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
IUPAC Name |
2,2-dichloro-1-(2,6-dichlorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQDUAHWJYDXIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride](/img/structure/B2365998.png)

![1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2366004.png)
![N-(3,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2366005.png)

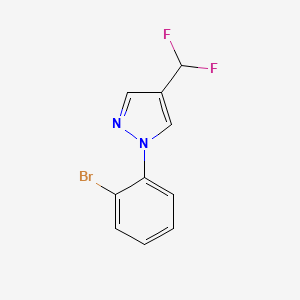
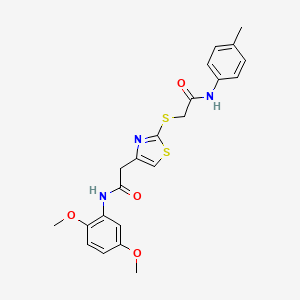
![N-[(1,2-dimethylindol-5-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2366009.png)
![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)
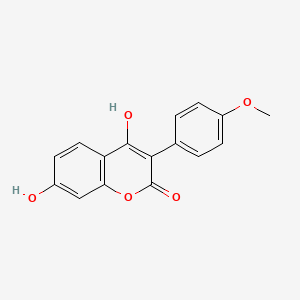
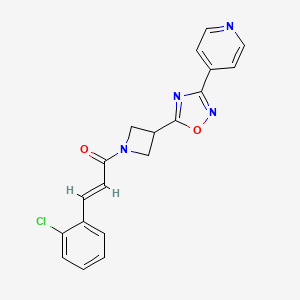
![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)
